molecular formula C10H10F3NO2 B1519284 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate CAS No. 1087788-64-4

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate

Cat. No. B1519284
M. Wt: 233.19 g/mol
InChI Key: QOFVUVABONEIFD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is a chemical compound with the CAS Number: 1087788-64-4 . It has a molecular weight of 233.19 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methylphenylcarbamate . The InChI code is 1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

A study by Krause (1979) detailed a high-performance liquid chromatographic technique for the determination of carbamate insecticides. This method, which involves post-column fluorometric labeling, is notable for its high resolution, sensitivity, and selectivity, allowing for the detection of carbamates at nanogram and sub-nanogram levels. Such an approach could potentially be adapted for analyzing compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, especially in environmental monitoring and pesticide residue analysis (R. T. Krause, 1979).

Fluorescent Materials and Sensors

Research into fluorescent materials for explosive detection highlighted the use of novel fluorescent polymers, demonstrating high sensitivity to compounds like TNT and DNT. Although not directly related to 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, the principles of fluorescence quenching and the strong electron donating abilities of such polymers could inform the design of sensors or materials for detecting or interacting with various carbamates or related chemicals (Heran Nie et al., 2011).

Synthesis and Material Applications

A method for synthesizing carbazoles through visible light photoredox catalysis was developed by Sungkyu Choi et al. (2015). This process involves the intramolecular C–H bond amination of N-substituted 2-amidobiaryls, a technique that could potentially be adapted for synthesizing or modifying compounds such as 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate for applications in organic electronics or pharmaceuticals (Sungkyu Choi et al., 2015).

Photoredox Systems for Catalytic Modification

A study by Koike and Akita (2016) discussed the development of photoredox systems for catalytic fluoromethylation, highlighting the versatility of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. This research underscores the potential for using photoredox catalysis to modify or synthesize compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, thereby enhancing their reactivity or biological activity (T. Koike & M. Akita, 2016).

Carbamates in Drug Design

Ghosh and Brindisi (2015) highlighted the significant role of carbamate groups in medicinal chemistry, noting their use in drug design due to their specific interactions with biological targets. This perspective suggests that compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate could be explored for their potential applications in creating new therapeutic agents (Arun K. Ghosh & M. Brindisi, 2015).

Safety And Hazards

The safety data sheet (SDS) for 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is available from the supplier . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, and clothing . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFVUVABONEIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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